molecular formula C9H23PSi B14453558 Di(propan-2-yl)(trimethylsilyl)phosphane CAS No. 76182-05-3

Di(propan-2-yl)(trimethylsilyl)phosphane

Cat. No.: B14453558
CAS No.: 76182-05-3
M. Wt: 190.34 g/mol
InChI Key: NLVFOIYZSCGONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(propan-2-yl)(trimethylsilyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines It is characterized by the presence of two isopropyl groups and one trimethylsilyl group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(propan-2-yl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagentsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Di(propan-2-yl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .

Scientific Research Applications

Di(propan-2-yl)(trimethylsilyl)phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di(propan-2-yl)(trimethylsilyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property allows it to form stable complexes with transition metals, facilitating catalytic reactions. The molecular targets and pathways involved include coordination with metal centers and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(propan-2-yl)(trimethylsilyl)phosphane is unique due to the presence of both isopropyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable reagent in synthetic chemistry .

Properties

CAS No.

76182-05-3

Molecular Formula

C9H23PSi

Molecular Weight

190.34 g/mol

IUPAC Name

di(propan-2-yl)-trimethylsilylphosphane

InChI

InChI=1S/C9H23PSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3

InChI Key

NLVFOIYZSCGONS-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.